

Application Notes and Protocols for Oral Administration of JH-II-127

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Compound of Interest

Compound Name: JH-II-127
Cat. No.: B15583964

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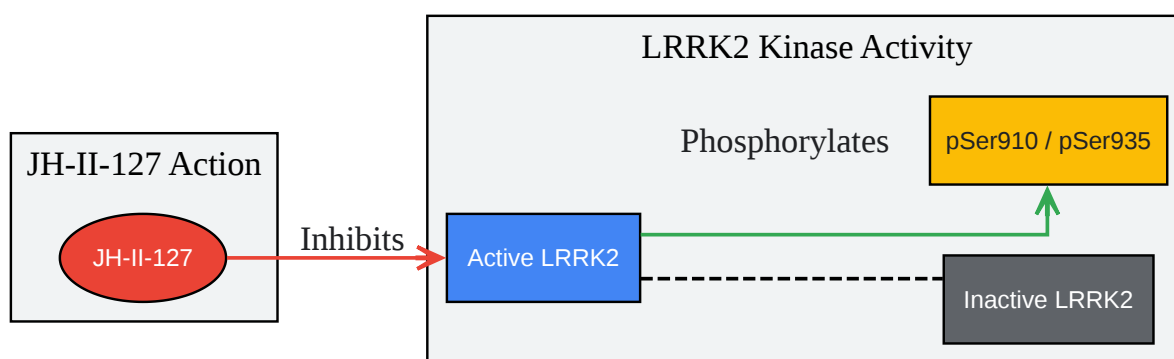
These application notes provide a comprehensive overview and detailed protocols for the oral administration of **JH-II-127**, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to JH-II-127

JH-II-127 is an orally active, brain-permeable small molecule inhibitor of LRRK2.[1] Activating mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making LRRK2 a key therapeutic target.[2][3][4] **JH-II-127** has been shown to be a highly potent and selective inhibitor of both wild-type and mutant forms of LRRK2, including the common G2019S mutation.[1][2][3][5] In preclinical models, oral administration of **JH-II-127** has demonstrated the ability to inhibit LRRK2 kinase activity in both peripheral tissues and the brain.[2][3][4][6]

Mechanism of Action

JH-II-127 exerts its pharmacological effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and of its downstream substrates. Key pharmacodynamic markers of **JH-II-127** activity are the reduced phosphorylation of serine residues Ser910 and Ser935 on LRRK2.^{[1][2][3][4][5]}



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Figure 1: JH-II-127 inhibits LRRK2 kinase activity, preventing autophosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for **JH-II-127** based on available preclinical studies.

Table 1: In Vitro Potency of **JH-II-127** against LRRK2 Variants

LRRK2 Variant	IC ₅₀ (nM)
Wild-Type (WT)	6.6 ^{[5][7][8]}
G2019S Mutant	2.2 ^{[5][7][8]}
A2016T Mutant	47.7 ^{[5][7][8]}

| A2016T + G2019S | 3,080^[5] |

Table 2: Pharmacokinetic Parameters of **JH-II-127** in Mice Animal Model: Wild-type male C57BL/6 mice^[1]

Administration Route	Dose (mg/kg)	T _{max} (h)	C _{max} (ng/mL)	AUC (h*ng/mL)	T _{1/2} (h)
Intravenous (i.v.)	2	-	-	-	-

| Oral (p.o.) | 10 | Data not available | Data not available | Data not available | Data not available |

Note: While a 10 mg/kg oral dose was administered for pharmacokinetic studies, specific values for T_{max}, C_{max}, AUC, and T_{1/2} are not detailed in the provided search results. The compound is noted to have good oral bioavailability.[1]

Table 3: In Vivo Pharmacodynamic Efficacy of **JH-II-127** Animal Model: Mice

Administration Route	Dose (mg/kg)	Tissue	Effect on Ser935 Phosphorylation
Intraperitoneal (i.p.)	10	Brain	Partial Inhibition[1][9]
Intraperitoneal (i.p.)	30	Brain, Spleen, Kidney	Near Complete Inhibition[1][5]
Intraperitoneal (i.p.)	100	Brain & other tissues	Near Complete Inhibition[1][9]

| Oral (p.o.) | 30 | Brain | Substantial Inhibition[2][3][4][6] |

Experimental Protocols

Preparation of **JH-II-127** for Oral Administration

Materials:

- **JH-II-127** powder
- Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[7]

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Analytical balance

Protocol:

- Weighing: Accurately weigh the required amount of **JH-II-127** powder using an analytical balance.
- Solubilization:
 - For a target concentration of 2 mg/mL, a recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]
 - Add the **JH-II-127** powder to a sterile microcentrifuge tube.
 - Add the appropriate volume of the vehicle to achieve the desired final concentration.
- Mixing: Vortex the solution thoroughly to ensure the powder is wetted.
- Sonication: Sonicate the solution as needed to achieve a clear and complete dissolution of the compound.[7]
- Storage: Prepared solutions should be used fresh. For stock solutions, **JH-II-127** dissolved in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

In Vivo Oral Administration Protocol (Mouse Model)

This protocol outlines a general procedure for a single-dose oral administration study to assess the pharmacodynamic effect of **JH-II-127**.

Materials:

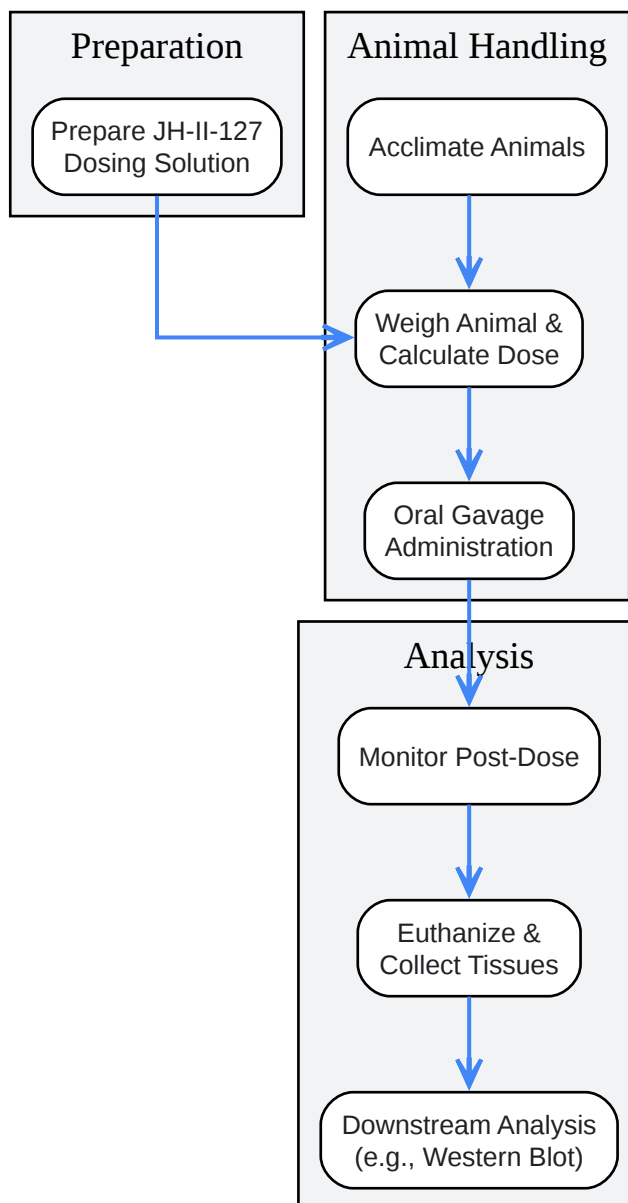
- Prepared **JH-II-127** dosing solution

- Wild-type C57BL/6 mice (or other appropriate strain)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- Animal scale

Protocol:

- **Animal Acclimation:** Allow animals to acclimate to the facility for at least one week prior to the experiment.
- **Fasting:** Fast the animals for 4-6 hours before dosing to ensure consistent gastric emptying, but allow free access to water.
- **Animal Weighing:** On the day of the experiment, weigh each animal to determine the precise volume of the dosing solution to be administered.
- **Dose Calculation:** Calculate the volume of **JH-II-127** solution for each mouse based on its body weight and the target dose (e.g., 30 mg/kg).
- **Oral Gavage:**
 - Gently restrain the mouse.
 - Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.
 - Carefully insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
 - Slowly administer the calculated volume of the dosing solution.
 - Carefully withdraw the needle.
- **Post-Dosing Monitoring:** Monitor the animals for any signs of distress or adverse reactions.

- Tissue Collection: At a predetermined time point post-administration (e.g., 1-4 hours, based on expected T_{max}), euthanize the animals according to approved IACUC protocols.
- Sample Processing: Promptly collect tissues of interest (e.g., brain, kidney, spleen) and flash-freeze them in liquid nitrogen or process them immediately for downstream analysis (e.g., Western blotting for p-LRRK2 Ser935).



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Figure 2: Workflow for an in vivo oral administration study of **JH-II-127**.

Important Considerations

- **Vehicle Selection:** The choice of vehicle is critical for ensuring the solubility and bioavailability of **JH-II-127**. The suggested formulation is a good starting point, but optimization may be necessary depending on the specific experimental requirements.
- **Dose Selection:** Doses ranging from 10 mg/kg to 100 mg/kg have been used in preclinical studies.[1] A dose of 30 mg/kg administered orally has been shown to effectively inhibit LRRK2 in the mouse brain.[2][3][4][6]
- **Animal Welfare:** All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
- **Selectivity:** **JH-II-127** is highly selective for LRRK2 over a large panel of other kinases, which minimizes off-target effects.[8]

These application notes are intended for research purposes only and not for human or veterinary use.[5][7] Researchers should consult the primary literature for more detailed information on the discovery and characterization of **JH-II-127**. [2][3]

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